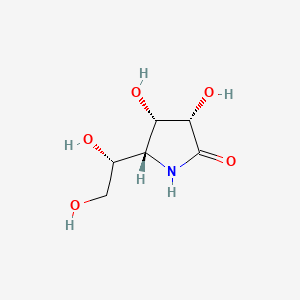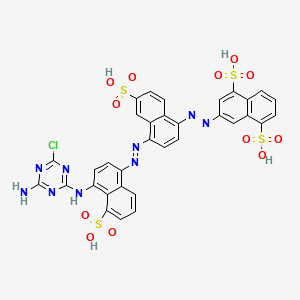
1,1-Bis(ethylsulfonyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(ethylsulfonyl)ethane is an organic compound with the molecular formula C6H14O4S2 It is characterized by the presence of two ethylsulfonyl groups attached to a central ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(ethylsulfonyl)ethane can be synthesized through several methods. One common approach involves the reaction of ethylsulfonyl chloride with ethane in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride groups by the ethylsulfonyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(ethylsulfonyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(ethylsulfonyl)ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl groups.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(ethylsulfonyl)ethane involves its reactive sulfonyl groups, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, making it useful in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(ethylsulfanyl)ethane: Similar in structure but with sulfanyl groups instead of sulfonyl groups.
1,1-Bis(methylsulfonyl)ethane: Similar but with methylsulfonyl groups instead of ethylsulfonyl groups.
1,1-Bis(phenylsulfonyl)ethane: Similar but with phenylsulfonyl groups instead of ethylsulfonyl groups.
Uniqueness
1,1-Bis(ethylsulfonyl)ethane is unique due to its specific ethylsulfonyl groups, which confer distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
32341-85-8 |
|---|---|
Molecular Formula |
C6H14O4S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
1,1-bis(ethylsulfonyl)ethane |
InChI |
InChI=1S/C6H14O4S2/c1-4-11(7,8)6(3)12(9,10)5-2/h6H,4-5H2,1-3H3 |
InChI Key |
FKRSIPMVGCAUPF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(C)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


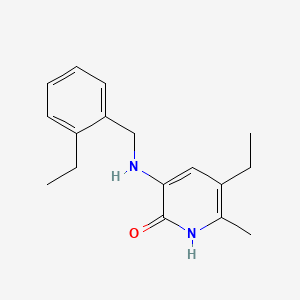
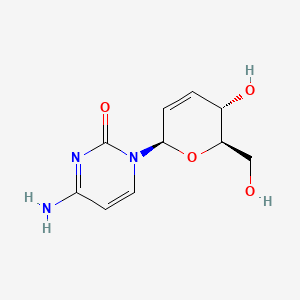
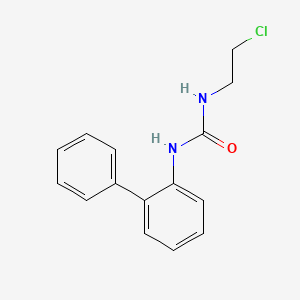
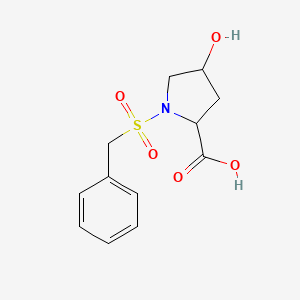
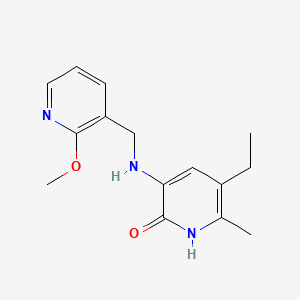
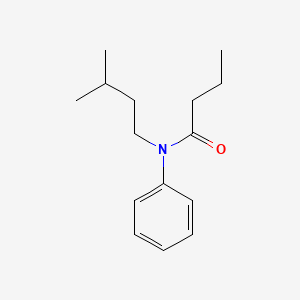
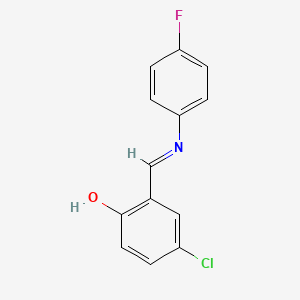
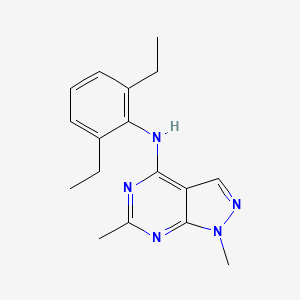

![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)

